3-iodo-N,N,2-trimethylbenzamide
CAS No.:
Cat. No.: VC13721881
Molecular Formula: C10H12INO
Molecular Weight: 289.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12INO |
|---|---|
| Molecular Weight | 289.11 g/mol |
| IUPAC Name | 3-iodo-N,N,2-trimethylbenzamide |
| Standard InChI | InChI=1S/C10H12INO/c1-7-8(10(13)12(2)3)5-4-6-9(7)11/h4-6H,1-3H3 |
| Standard InChI Key | WRZOWJPBIJPFCZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1I)C(=O)N(C)C |
| Canonical SMILES | CC1=C(C=CC=C1I)C(=O)N(C)C |
Introduction
3-Iodo-N,N,2-trimethylbenzamide is an organic compound that features a benzamide structure with an iodine atom attached at the 3-position of the benzene ring. The compound's molecular formula is C10H12INO, and it has a molecular weight of approximately 289.12 g/mol . This compound is of interest due to its potential applications in various fields, including chemistry and biology, where the iodine substituent enhances its reactivity.
Synthesis Methods
The synthesis of 3-iodo-N,N,2-trimethylbenzamide can be achieved through various chemical methods. These typically involve the iodination of a precursor benzamide compound. Specific synthesis routes may vary depending on the availability of starting materials and the desired yield and purity of the final product.
Potential Applications
3-Iodo-N,N,2-trimethylbenzamide has potential applications in several areas:
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Chemical Synthesis: The iodine substituent makes it a useful intermediate for further chemical transformations, such as cross-coupling reactions.
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Biological Studies: Its reactivity can be exploited in biological systems for labeling or modifying biomolecules.
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Pharmaceutical Research: Similar compounds have been explored for their biological activity, suggesting potential uses in drug development.
Related Compounds
Several compounds share structural similarities with 3-iodo-N,N,2-trimethylbenzamide, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N-Dimethylbenzamide | C9H11NO | Lacks iodine; used in pharmaceuticals |
| 4-Iodobenzamide | C7H8INO | Iodine at para position; similar reactivity |
| 3-Bromo-N,N-dimethylbenzamide | C10H12BrN | Bromine instead of iodine; similar applications |
| N-Methyl-N-(4-methoxyphenyl)acetamide | C11H15NO2 | Contains methoxy group; different biological activity |
Research Findings
Research on 3-iodo-N,N,2-trimethylbenzamide is ongoing, with a focus on its chemical properties and potential applications. The presence of iodine enhances its reactivity, making it a valuable compound for further study in both chemical synthesis and biological systems.
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